molecular formula C12H25BrO3 B3261116 1-Decanol, 10-bromo-, acetate CAS No. 33925-77-8

1-Decanol, 10-bromo-, acetate

Cat. No.: B3261116
CAS No.: 33925-77-8
M. Wt: 297.23 g/mol
InChI Key: DXYVQOLOBADBCE-UHFFFAOYSA-N
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Description

1-Decanol, 10-bromo-, acetate, also known as 10-bromo-1-decanol acetate, is a chemical compound with the molecular formula C12H23BrO2. It is a colorless to pale yellow liquid with a sweet odor. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Decanol, 10-bromo-, acetate can be synthesized through a multi-step process involving the bromination of 1-decanol followed by acetylation. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-Decanol, 10-bromo-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted decanol derivatives.

    Hydrolysis: 10-bromo-1-decanol.

    Oxidation: 10-bromodecanoic acid.

Scientific Research Applications

1-Decanol, 10-bromo-, acetate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the development of new drugs and active pharmaceutical ingredients.

    Agrochemicals: Utilized in the synthesis of pesticides and herbicides.

    Material Science: Used in the preparation of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 1-decanol, 10-bromo-, acetate involves its reactivity due to the presence of the bromine and acetate groups. The bromine atom is highly reactive and can participate in nucleophilic substitution reactions, while the acetate group can undergo hydrolysis. These reactions enable the compound to act as an intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

acetic acid;10-bromodecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrO.C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;1-2(3)4/h12H,1-10H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYVQOLOBADBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCCCCBr)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80784831
Record name Acetic acid--10-bromodecan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80784831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33925-77-8
Record name Acetic acid--10-bromodecan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80784831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Decanol, 10-bromo-, acetate
Reactant of Route 2
1-Decanol, 10-bromo-, acetate
Reactant of Route 3
1-Decanol, 10-bromo-, acetate
Reactant of Route 4
1-Decanol, 10-bromo-, acetate
Reactant of Route 5
Reactant of Route 5
1-Decanol, 10-bromo-, acetate
Reactant of Route 6
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1-Decanol, 10-bromo-, acetate

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